molecular formula C21H23ClN2O6 B11157027 N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11157027
M. Wt: 434.9 g/mol
InChI Key: LTHUGCCOMZABLV-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a chloro substituent

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, typically starting with the preparation of the key intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it could be utilized in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are often studied to understand how the compound exerts its effects.

Properties

Molecular Formula

C21H23ClN2O6

Molecular Weight

434.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O6/c1-27-13-5-6-17(28-2)16(8-13)24-11-12(7-20(24)25)21(26)23-15-10-18(29-3)14(22)9-19(15)30-4/h5-6,8-10,12H,7,11H2,1-4H3,(H,23,26)

InChI Key

LTHUGCCOMZABLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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